physicochemical properties of 4-(Chloromethyl)benzyl alcohol
physicochemical properties of 4-(Chloromethyl)benzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol, with the CAS Number 16473-35-1, is a para-substituted aromatic compound featuring both a hydroxymethyl and a chloromethyl group.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a reactive benzyl chloride moiety and a nucleophilic/hydrogen-bonding alcohol group allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and key synthetic and analytical workflows.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(Chloromethyl)benzyl alcohol are summarized below. These values are critical for predicting its behavior in chemical reactions, designing purification protocols, and ensuring safe handling.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16473-35-1 | [2][3] |
| Molecular Formula | C₈H₉ClO | [1][2][4] |
| Molecular Weight | 156.61 g/mol | [1][2][4] |
| Appearance | White, wooly solid | [5] |
| Melting Point | 58-60 °C | [1][2][5] |
| Boiling Point | 276-285 °C (with decomposition) | [1][5] |
| pKa (Predicted) | 14.27 ± 0.10 | [5] |
| LogP | 1.82 | [1] |
| IUPAC Name | [4-(chloromethyl)phenyl]methanol | [2] |
Solubility Profile
Solubility was determined at standard laboratory conditions.[1]
| Solvent | Solubility ( g/100 mL) |
| Water | 0.12 |
| Ethanol | 22.5 |
| Dichloromethane | 48.9 |
| Hexane | <0.01 |
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.[1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic), δ 4.55 (s, 2H, CH₂Cl), δ 4.45 (s, 2H, CH₂OH) |
| IR Spectroscopy | 3200–3600 cm⁻¹ (Strong, O-H stretch), 750 cm⁻¹ (C-Cl vibration) |
| Mass Spectrometry (GC-MS) | Base peak at m/z 103 (C₇H₇O⁺); secondary fragments at m/z 107 and m/z 43 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-(Chloromethyl)benzyl alcohol are provided below.
Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic Acid
This is a common and high-yielding laboratory-scale synthesis.[1][4]
-
Dissolution: Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Reduction: At room temperature (20°C), add a 1M solution of borane-THF complex (90 mL, 90 mmol) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will occur.
-
Concentration: Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a solvent gradient, starting with a 4:1 mixture of hexane/ethyl acetate and gradually increasing the polarity to 3:1, to yield the final product as a colorless solid (typical yield: 96%).[4]
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a precise method for determining the melting point and assessing the purity of a crystalline solid.[1]
-
Sample Preparation: Accurately weigh 1-3 mg of the purified 4-(Chloromethyl)benzyl alcohol into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to approximately 80 °C.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak can provide a qualitative indication of purity.
Purity Assessment by Gas Chromatography (GC)
GC is used to determine the purity of the compound and to detect any volatile impurities.[2]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC, which is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.
-
-
Data Analysis: Purity is calculated based on the relative peak areas in the resulting chromatogram. The main peak corresponding to 4-(Chloromethyl)benzyl alcohol should be integrated, and its area percentage represents the purity.
Mandatory Visualizations
Synthesis and Analytical Workflows
The following diagrams illustrate key processes involving 4-(Chloromethyl)benzyl alcohol.
Caption: Workflow for the synthesis of 4-(Chloromethyl)benzyl alcohol.
Caption: Standard analytical workflow for compound characterization.
Role in Drug Intermediate Synthesis
4-(Chloromethyl)benzyl alcohol is a key building block for more complex molecules. For example, it serves as a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.[1]
Caption: Simplified pathway showing use as a pharmaceutical precursor.
Safety and Handling
4-(Chloromethyl)benzyl alcohol is a corrosive substance that requires careful handling to avoid injury.[1][6]
-
GHS Classification: Corrosive (GHS05).
-
Signal Word: Danger.[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a face shield, and appropriate protective clothing (e.g., Tyvek® suit).[1][6]
-
Handling: Use only within a chemical fume hood with adequate face velocity (≥100 fpm) to prevent inhalation of dust or vapors.[1]
-
Storage: Store in amber glass bottles under an inert atmosphere (nitrogen) at 2–8 °C to maintain stability.[1][5]
References
- 1. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 2. 4-(Chloromethyl)benzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-(chloromethyl)benzyl alcohol [stenutz.eu]
- 4. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
